molecular formula C15H28O3Sn B14642736 acetic acid;1,1-dibutyl-4H-stannin-4-ol CAS No. 56598-55-1

acetic acid;1,1-dibutyl-4H-stannin-4-ol

Cat. No.: B14642736
CAS No.: 56598-55-1
M. Wt: 375.09 g/mol
InChI Key: BYSOTTZLOKHUBA-UHFFFAOYSA-N
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Description

For the purposes of this article, we will focus on acetic acid and its analogs (e.g., peracetic acid, glacial acetic acid) due to the absence of data on stannin derivatives.

Properties

CAS No.

56598-55-1

Molecular Formula

C15H28O3Sn

Molecular Weight

375.09 g/mol

IUPAC Name

acetic acid;1,1-dibutyl-4H-stannin-4-ol

InChI

InChI=1S/C5H6O.2C4H9.C2H4O2.Sn/c1-3-5(6)4-2;2*1-3-4-2;1-2(3)4;/h1-6H;2*1,3-4H2,2H3;1H3,(H,3,4);

InChI Key

BYSOTTZLOKHUBA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(C=CC(C=C1)O)CCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,1-dibutyl-4H-stannin-4-ol typically involves the reaction of dibutyltin oxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(Bu2SnO)+CH3COOH(Bu2Sn(OH)OOCCH3)\text{(Bu}_2\text{SnO)} + \text{CH}_3\text{COOH} \rightarrow \text{(Bu}_2\text{Sn(OH)OOCCH}_3\text{)} (Bu2​SnO)+CH3​COOH→(Bu2​Sn(OH)OOCCH3​)

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,1-dibutyl-4H-stannin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

Acetic acid;1,1-dibutyl-4H-stannin-4-ol has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of stabilizers for PVC and other polymers.

Mechanism of Action

The mechanism of action of acetic acid;1,1-dibutyl-4H-stannin-4-ol involves its interaction with biological molecules. The tin atom in the compound can coordinate with various ligands, affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with metal-dependent enzymes and disrupt cellular homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid (AA) vs. Peracetic Acid (PAA)

Parameter Acetic Acid (AA) Peracetic Acid (PAA)
Chemical Formula C₂H₄O₂ C₂H₄O₃
Mechanism Weak organic acid; disrupts microbial pH balance and metabolic pathways . Oxidizing agent; releases reactive oxygen species (ROS), damaging DNA and lipids .
Antimicrobial Efficacy Reduces aerobic mesophiles, molds, yeasts by ~2–3 log CFU/g . Higher efficacy: reduces pathogens at lower concentrations (e.g., 20 mg/L) .
Environmental Impact GRAS (Generally Recognized as Safe); decomposes into non-toxic residues . Decomposes into AA, oxygen, and water; no cytotoxic residues .
Stability pH-dependent; efficacy reduced in high organic matter . Stable in organic-rich environments; slow reaction with organic matter .
Applications Food preservation, sanitization of leafy greens . Preferred for industrial disinfection due to oxidative potency .

Acetic Acid vs. Glacial Acetic Acid

Parameter Acetic Acid (Diluted) Glacial Acetic Acid (Concentrated)
Concentration Typically <10% in solutions (e.g., vinegar) . >99% purity; anhydrous .
Physical State Liquid at room temperature; does not crystallize . Freezes at 16.7°C; forms ice-like crystals .
Safety Non-corrosive; safe for food use . Highly corrosive; requires protective handling .
Industrial Use Food additive, household cleaning . Synthesis of esters, pharmaceuticals, and polar solvents .

Acetic Acid vs. Chlorinated Compounds

Parameter Acetic Acid (AA) Sodium Dichloroisocyanurate (SDC)
Microbial Reduction 2.6–3.8 log CFU/g reduction in Salmonella and coliforms . Similar reduction but with cytotoxic byproducts (e.g., chloramines) .
Nutritional Impact Preserves vitamin C, phenolic compounds, and antioxidant activity . May degrade bioactive compounds under improper conditions .
Environmental Risk Biodegradable; no toxic residues . Generates carcinogenic chlorinated byproducts .

Key Research Findings

Efficacy in Food Sanitization

  • AA (2000 mg/L) achieved a 3.8 log CFU/g reduction in Salmonella on kale, comparable to chlorine .
  • PAA (20 mg/L) combined with ultrasound reduced aerobic mesophiles by 2.6 log CFU/g .
  • No synergistic effect was observed between ultrasound and AA/PAA for microbial reduction .

Physicochemical Impact

  • AA treatments reduced pH (from 6.5 to 4.2) but maintained titratable acidity and vitamin C levels (~50 mg/100 g) .

Data Tables

Table 1: Microbial Reduction in Fresh-Cut Kale

Treatment Aerobic Mesophiles (log CFU/g) Salmonella (log CFU/g)
AA (2000 mg/L) 2.8 3.8
PAA (20 mg/L) + Ultrasound 2.6 2.8
Chlorine (200 mg/L) 2.5 2.7

Source:

Table 2: Physicochemical Changes Post-Sanitization

Parameter AA (2000 mg/L) PAA (20 mg/L) Chlorine (200 mg/L)
pH Reduction Yes No No
Vitamin C Retention (%) 98 97 95
Antioxidant Loss (%) 10 12 25

Source:

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